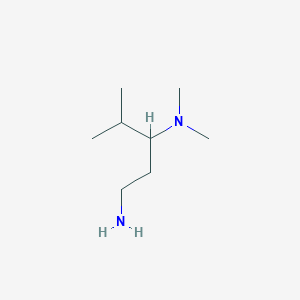

N3,N3,4-trimethylpentane-1,3-diamine

Description

N3,N3,4-Trimethylpentane-1,3-diamine (C₈H₂₀N₂; monoisotopic mass: 144.16264 Da) is a branched aliphatic diamine characterized by a pentane backbone with methyl substituents at the N3 positions and an additional methyl group at the C4 carbon .

Properties

IUPAC Name |

3-N,3-N,4-trimethylpentane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-7(2)8(5-6-9)10(3)4/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMZUNKMDWUEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367989-83-0 | |

| Record name | N3,N3,4-trimethylpentane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3,N3,4-trimethylpentane-1,3-diamine typically involves the alkylation of a suitable diamine precursor. One common method is the reaction of 4-methylpentan-2-one with ammonia and hydrogen in the presence of a catalyst to form the intermediate, which is then further reacted with methyl iodide to introduce the trimethyl groups.

Industrial Production Methods: Industrial production of N3,N3,4-trimethylpentane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

Oxidation: N3,N3,4-trimethylpentane-1,3-diamine can undergo oxidation reactions, typically resulting in the formation of corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H20N2

- Structure : Contains two amine groups and three methyl substituents on a pentane backbone, which contributes to its unique reactivity and utility in various chemical processes.

Organic Synthesis

N3,N3,4-trimethylpentane-1,3-diamine serves as a building block in organic synthesis. Its amine functionalities allow it to participate in various chemical reactions, including:

- Ligand Formation : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Polymerization : Used in the synthesis of polymers and resins due to its ability to react with isocyanates and other electrophiles.

Biological Investigations

The compound has been explored for its potential roles in biological systems:

- Biochemical Pathways : Investigated as a probe in molecular biology studies to understand enzyme interactions and metabolic pathways.

- Therapeutic Potential : Its structural properties suggest possible applications in drug development, particularly as a precursor for pharmaceuticals targeting various diseases.

Industrial Applications

In industry, N3,N3,4-trimethylpentane-1,3-diamine is utilized for:

- Production of Resins : Employed in the formulation of epoxy resins and coatings due to its reactivity with isocyanates.

- Chemical Manufacturing : Functions as an intermediate in the production of other chemicals.

Case Study 1: Polymer Development

A study investigated the use of N3,N3,4-trimethylpentane-1,3-diamine as an additive in epoxy resin formulations. The results indicated that incorporating this compound improved the mechanical properties and thermal stability of the resulting materials.

Research focused on the compound's potential role as a ligand for specific enzymes involved in metabolic pathways. The findings suggested that it could enhance enzyme activity under certain conditions, indicating its utility as a biochemical probe .

Mechanism of Action

The mechanism of action of N3,N3,4-trimethylpentane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below highlights key differences between N3,N3,4-trimethylpentane-1,3-diamine and related diamines:

Key Observations:

- Branching vs. Cyclic Structures : The target compound’s linear pentane backbone contrasts with the cyclopentane derivative in , which exhibits enhanced rigidity and stereochemical complexity due to its cyclic structure .

- Substituent Effects : The pyrrole group in HL3 () enables metal coordination, a feature absent in the target compound due to its lack of π-electron-rich substituents .

- Chain Length and Hydrophobicity: N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine () has a long alkyl chain, conferring surfactant-like properties, whereas the target’s shorter chain and methyl groups reduce hydrophobicity .

Physicochemical Properties

- Solubility : The target compound’s methyl groups likely reduce water solubility compared to primary diamines but enhance solubility in organic solvents.

- Reactivity : Steric hindrance from N3-methyl groups may limit nucleophilic reactivity at the amine sites, contrasting with less substituted analogues like HL3, which participate in metal coordination .

Industrial and Research Relevance

- Patents vs. Literature : The target compound’s 46 patents (vs. 0 literature entries) suggest proprietary industrial applications, such as polymer additives or pharmaceutical intermediates, though academic studies are lacking .

- Catalytic Potential: While HL3-palladium complexes catalyze MMA polymerization (), the target’s steric bulk may hinder similar catalytic efficiency .

Biological Activity

N3,N3,4-trimethylpentane-1,3-diamine is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

N3,N3,4-trimethylpentane-1,3-diamine is characterized by its amine functionalities and a branched alkyl chain. Its structure allows it to act as a ligand, binding to specific sites on proteins and influencing their activity. This interaction can modulate various biochemical pathways, making it a subject of interest in both biochemical and medicinal research.

The biological activity of N3,N3,4-trimethylpentane-1,3-diamine primarily involves:

- Ligand Binding : The compound can bind to enzymes or receptors, altering their activity. This modulation can lead to changes in metabolic pathways or signaling cascades within cells.

- Enzyme Inhibition : Research has indicated that N3,N3,4-trimethylpentane-1,3-diamine may inhibit certain enzymes, which could be beneficial in therapeutic contexts.

1. Biochemical Research

N3,N3,4-trimethylpentane-1,3-diamine is utilized as a probe in molecular biology studies. Its ability to interact with proteins makes it valuable for investigating enzyme mechanisms and protein functions.

2. Therapeutic Potential

The compound has been explored for its potential therapeutic properties:

- Drug Development : It serves as a precursor in the synthesis of pharmaceutical compounds. Ongoing research aims to evaluate its efficacy as an active pharmaceutical ingredient (API) in various formulations.

3. Industrial Applications

In addition to its biological applications, N3,N3,4-trimethylpentane-1,3-diamine is used in the production of polymers and resins. Its chemical properties make it suitable for various industrial processes .

Case Studies

Several studies have highlighted the biological activity of N3,N3,4-trimethylpentane-1,3-diamine:

- Study on Enzyme Inhibition : A study demonstrated that the compound could inhibit diacylglycerol acyltransferase (DGAT1), an enzyme involved in lipid metabolism. The inhibition was assessed using high-throughput screening methods that evaluated the compound's binding affinity to the target enzyme .

- High-Throughput Screening (HTS) : Researchers have employed HTS techniques to identify optimal reaction conditions for synthesizing derivatives of N3,N3,4-trimethylpentane-1,3-diamine with enhanced biological activity. These derivatives showed promising results as potential inhibitors against various targets in cancer therapy .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N,N-Trimethyl-1,3-propanediamine | Similar structure but different alkyl groups | Potential enzyme inhibitor |

| N,N,N’,N’-Tetramethyl-1,3-propanediamine | Contains additional methyl groups | Varies significantly in reactivity |

| N1,N1-Dimethylpentane-1,2-diamine | Lacks additional methyl group | Different biological properties |

The unique arrangement of methyl groups in N3,N3,4-trimethylpentane-1,3-diamine imparts distinct chemical reactivity compared to these similar compounds. This uniqueness enhances its applicability in both research and industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.